molecular formula C23H17NO6S B014671 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan CAS No. 887355-27-3

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan

Cat. No.: B014671
CAS No.: 887355-27-3
M. Wt: 435.5 g/mol
InChI Key: KZTGHIUDKVKTQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan typically involves the reaction of fluorescein derivatives with mercaptoethylamine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Analytical Chemistry

One of the primary applications of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is as a derivatization reagent in capillary electrophoresis . This technique enhances the separation and detection of analytes by improving their fluorescent properties. The compound can be utilized in various modes of derivatization, including:

  • Pre-capillary
  • In-line
  • In-capillary
  • Post-capillary .

Biochemical Research

The compound serves as a fluorescent probe for biological studies, allowing researchers to visualize and track biomolecules such as proteins and peptides through fluorescence microscopy techniques. Its thiol group facilitates conjugation with biomolecules, enabling selective labeling which is crucial for studying cellular processes and mechanisms at the molecular level .

Key Research Areas:

  • Protein Labeling : The ability to selectively label proteins aids in understanding their functions and interactions within biological systems.
  • Cellular Mechanisms : Studies utilizing this compound contribute significantly to the understanding of cellular dynamics and molecular interactions.

Interaction Studies

Interaction studies involving this compound focus on its binding characteristics with various biomolecules. Techniques employed include:

  • Fluorescence resonance energy transfer (FRET)
  • Surface plasmon resonance (SPR)

These methodologies provide insights into molecular interactions and contribute to the understanding of biochemical pathways .

Applications in ELISA

The compound is also suitable for use in enzyme-linked immunosorbent assays (ELISA), where its fluorescent properties enhance the detection sensitivity of target biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is unique due to its specific thiol group, which allows for selective conjugation with thiol-reactive molecules. This property makes it particularly useful for applications requiring specific and stable labeling of thiol-containing biomolecules .

Biological Activity

2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan, identified by its CAS number 887355-27-3, is a fluorescent thiol compound with the molecular formula C23H17NO6S and a molecular weight of 435.45 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique fluorescent properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to selectively label proteins and other biomolecules through its thiol group. The compound exhibits fluorescence, absorbing light at approximately 492 nm and emitting at about 515 nm. This property makes it particularly valuable for applications in fluorescence microscopy and flow cytometry, allowing for the visualization and tracking of biological processes in real time.

Applications in Scientific Research

1. Chemistry:

  • Used as a fluorescent probe for detecting thiol-containing compounds.
  • Facilitates the study of biochemical interactions involving thiols.

2. Biology:

  • Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
  • Useful in studying protein interactions and cellular processes.

3. Medicine:

  • Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
  • Potential applications in targeted drug delivery systems due to its ability to conjugate with thiol-reactive molecules.

4. Industry:

  • Applied in the development of fluorescent dyes for environmental monitoring and quality control.

Comparative Analysis

PropertyThis compoundFluorescein Isothiocyanate (FITC)Rhodamine B
Molecular FormulaC23H17NO6SC21H11N2O5SC27H31BrN2O5
Molecular Weight435.45 g/mol389.36 g/mol479.37 g/mol
Fluorescence Emission Wavelengthλem 515 nmλem ~520 nmλem ~580 nm
ApplicationsProtein labeling, diagnosticsProtein labelingImaging

Case Studies

  • Fluorescent Labeling in Proteomics:
    A study demonstrated the use of this compound for labeling proteins in complex mixtures, allowing for enhanced detection sensitivity compared to traditional methods. The compound's specificity for thiol groups enabled selective labeling without interfering with other functional groups.
  • Cellular Imaging:
    In cellular imaging studies, this compound was used to track the localization of specific proteins within live cells. The fluorescence emitted by the compound facilitated real-time observation of dynamic biological processes, providing insights into cellular behavior under various conditions.

Properties

IUPAC Name

2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTGHIUDKVKTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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